4-[(1E)-3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl]phenyl 2-phenylacetate
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Overview
Description
4-[(1E)-3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl]phenyl 2-phenylacetate is an organic compound with a complex structure It features a fluorophenyl group, a phenylacetate moiety, and a conjugated enone system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1E)-3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl]phenyl 2-phenylacetate typically involves a multi-step process. One common method is the Claisen-Schmidt condensation, where an aromatic aldehyde reacts with an aromatic ketone in the presence of a base to form the enone system. The phenylacetate group can be introduced through esterification reactions using phenylacetic acid and appropriate reagents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(1E)-3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl]phenyl 2-phenylacetate can undergo various chemical reactions, including:
Oxidation: The enone system can be oxidized to form diketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-[(1E)-3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl]phenyl 2-phenylacetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals.
Industry: The compound can be used in the production of advanced materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[(1E)-3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl]phenyl 2-phenylacetate involves its interaction with specific molecular targets. The enone system can act as a Michael acceptor, reacting with nucleophiles in biological systems. This can lead to the inhibition of enzymes or the modulation of signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(1E)-3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl]phenyl 2-phenylacetate
- 4-[(1E)-3-(4-bromophenyl)-3-oxoprop-1-en-1-yl]phenyl 2-phenylacetate
- 4-[(1E)-3-(4-methylphenyl)-3-oxoprop-1-en-1-yl]phenyl 2-phenylacetate
Uniqueness
The presence of the fluorophenyl group in 4-[(1E)-3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl]phenyl 2-phenylacetate imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs with different substituents on the phenyl ring.
Properties
IUPAC Name |
[4-[(E)-3-(4-fluorophenyl)-3-oxoprop-1-enyl]phenyl] 2-phenylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FO3/c24-20-11-9-19(10-12-20)22(25)15-8-17-6-13-21(14-7-17)27-23(26)16-18-4-2-1-3-5-18/h1-15H,16H2/b15-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWDALCEWBXTSS-OVCLIPMQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)OC2=CC=C(C=C2)C=CC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)OC2=CC=C(C=C2)/C=C/C(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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